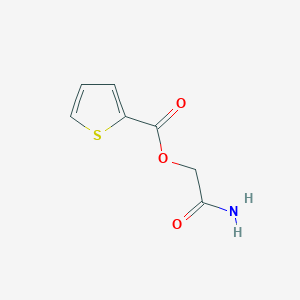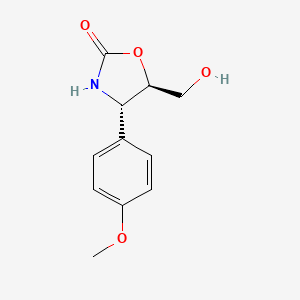
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative This compound is notable for its unique structure, which includes a hydroxymethyl group and a methoxyphenyl group attached to an oxazolidinone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a similar reagent to introduce the hydroxymethyl group at the desired position.
Attachment of the Methoxyphenyl Group: This can be accomplished through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the oxazolidinone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazolidinone ring can undergo reduction to form the corresponding amino alcohol.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amino alcohols.
Substitution: Various substituted methoxyphenyl derivatives.
科学研究应用
Chemistry
In organic synthesis, (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is used as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. It is also employed in the synthesis of complex molecules due to its ability to undergo a variety of chemical transformations.
Biology
This compound has been studied for its potential biological activity, including antimicrobial and antifungal properties. Its unique structure allows it to interact with biological targets in a specific manner, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to inhibit certain enzymes or receptors makes it a promising lead compound for the development of new medications.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various products.
作用机制
The mechanism of action of (4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and methoxyphenyl groups play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in the inhibition of enzyme function or the activation of receptor pathways, depending on the specific application.
相似化合物的比较
Similar Compounds
- (4S,5R)-5-(hydroxymethyl)-4-phenyl-1,3-oxazolidin-2-one
- (4S,5R)-5-(hydroxymethyl)-4-(4-chlorophenyl)-1,3-oxazolidin-2-one
- (4S,5R)-5-(hydroxymethyl)-4-(4-fluorophenyl)-1,3-oxazolidin-2-one
Uniqueness
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the compound’s electronic properties, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.
属性
CAS 编号 |
237736-11-7 |
|---|---|
分子式 |
C11H13NO4 |
分子量 |
223.22 g/mol |
IUPAC 名称 |
(4S,5R)-5-(hydroxymethyl)-4-(4-methoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-15-8-4-2-7(3-5-8)10-9(6-13)16-11(14)12-10/h2-5,9-10,13H,6H2,1H3,(H,12,14)/t9-,10-/m0/s1 |
InChI 键 |
BUIFCOFNXXUCMV-UWVGGRQHSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](OC(=O)N2)CO |
规范 SMILES |
COC1=CC=C(C=C1)C2C(OC(=O)N2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-1-{3-Chloro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14243924.png)
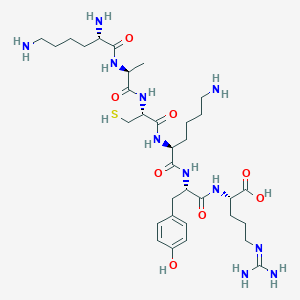
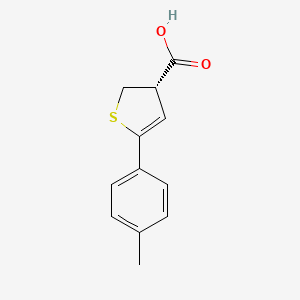
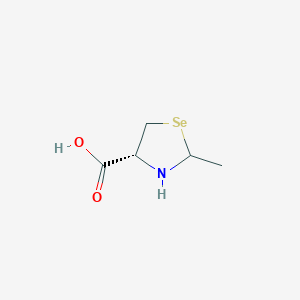
![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)



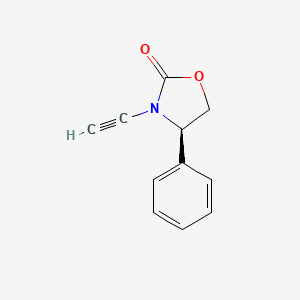


![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)

